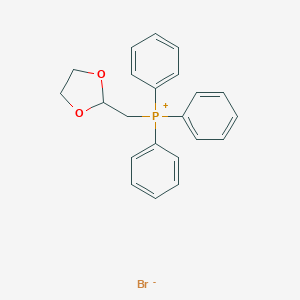

(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide

Description

The exact mass of the compound (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-dioxolan-2-ylmethyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O2P.BrH/c1-4-10-19(11-5-1)25(18-22-23-16-17-24-22,20-12-6-2-7-13-20)21-14-8-3-9-15-21;/h1-15,22H,16-18H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHRVQQUICVJDG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22BrO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00966950 | |

| Record name | [(1,3-Dioxolan-2-yl)methyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52509-14-5 | |

| Record name | (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52509-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052509145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(1,3-Dioxolan-2-yl)methyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,3-dioxolan-2-ylmethyl)triphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the synthesis of (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide, a crucial Wittig reagent in organic synthesis. This phosphonium salt is widely utilized for the introduction of a protected two-carbon aldehyde functionality, finding applications in the synthesis of complex molecules such as ketolides, antitumor agents, and fluorescent probes.[1][2][3] The synthesis involves the quaternization of triphenylphosphine with 2-bromomethyl-1,3-dioxolane.

Reaction Scheme and Mechanism

The core of this synthesis is a nucleophilic substitution reaction (S_N2), where the nucleophilic phosphorus atom of triphenylphosphine attacks the electrophilic carbon of 2-bromomethyl-1,3-dioxolane, displacing the bromide ion to form the stable phosphonium salt.[4][5]

Overall Reaction: (C₆H₅)₃P + BrCH₂-C₃H₅O₂ → [(C₆H₅)₃P⁺-CH₂-C₃H₅O₂]Br⁻

Quantitative Data Summary

The synthesis of (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide can be performed under various conditions. The following table summarizes the key quantitative data from cited experimental protocols.

| Parameter | Toluene[1][2] | Tetrahydrofuran (THF)[4] | Acetonitrile[4] | Xylene[4] |

| Solvent | Toluene | Anhydrous THF | Acetonitrile | Xylene |

| Reactant Ratio (Bromo-compound:PPh₃) | 1:1 | 1.1:1 | Not Specified | Not Specified |

| Temperature | Reflux | 65 °C (Reflux) | Reflux | 100 °C |

| Reaction Time | 24 hours | 24 - 36 hours | Not Specified | 36 hours |

| Reported Yield | 54% | Not Specified | 61.4% | Not Specified |

| Product Appearance | Solid | Crystalline Solid | Crystalline Solid | Crystalline Solid |

| Melting Point (°C) | 194-195 | 193-195 | 193-195 | 193-195 |

Physicochemical Properties of Reactants and Product:

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Key Properties |

| 2-Bromomethyl-1,3-dioxolane | C₄H₇BrO₂ | 167.00 | Clear, colorless liquid[6][7] | BP: 80-82°C @ 27mmHg; Density: 1.613 g/mL; Moisture sensitive[6][7] |

| Triphenylphosphine | C₁₈H₁₅P | 262.29 | White crystalline solid | Stable in air |

| (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide | C₂₂H₂₂BrO₂P | 429.29[8] | White to light-brown powder/crystals[3][4] | MP: 193-195°C; Soluble in water, slightly soluble in chloroform and methanol[1][3][4] |

Detailed Experimental Protocols

The following section details a generalized experimental procedure based on common laboratory practices for this synthesis. Variations in solvent and reaction time are noted.

Materials and Equipment:

-

2-Bromomethyl-1,3-dioxolane

-

Triphenylphosphine (PPh₃)

-

Anhydrous Solvent (Toluene, THF, or Acetonitrile)

-

Diethyl ether (for washing)

-

Dichloromethane and dry Diethyl ether (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat source (heating mantle)

-

Inert atmosphere setup (e.g., Nitrogen or Argon balloon)

-

Buchner funnel and filtration apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

Addition of Reactant:

-

Reaction Execution:

-

Heat the reaction mixture to reflux.[1][2][4] The temperature will depend on the solvent used (Toluene: ~111°C; THF: ~66°C; Acetonitrile: ~82°C).

-

Maintain the reflux with vigorous stirring for 24-36 hours.[1][4] During this time, the product will often precipitate out of the solution as a white solid.

-

-

Product Isolation (Workup):

-

Drying and Purification:

-

Dry the solid product under reduced pressure to yield the crude phosphonium salt.[1][2]

-

For higher purity, the product can be recrystallized. A common method involves dissolving the solid in a minimal amount of dichloromethane and inducing crystallization by the slow addition of dry diethyl ether.[1][3] Another reported method uses benzene or chloroform for recrystallization.[4]

-

After recrystallization, collect the purified crystals by filtration and dry them thoroughly under vacuum.[1][3] The melting point of the purified product is reported to be in the range of 193-195 °C.[1][3][4]

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol, from reactants to the purified final product.

Caption: Workflow for the synthesis of the target phosphonium salt.

References

- 1. (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide | 52509-14-5 [chemicalbook.com]

- 2. (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide | 52509-14-5 [amp.chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide | 52509-14-5 | Benchchem [benchchem.com]

- 5. Wittig reagents - Wikipedia [en.wikipedia.org]

- 6. lookchem.com [lookchem.com]

- 7. nbinno.com [nbinno.com]

- 8. chemscene.com [chemscene.com]

(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide molecular structure and formula.

An In-depth Technical Guide to (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide

Introduction

(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide is a quaternary phosphonium salt widely utilized as a key reagent in organic synthesis.[1][2] It is primarily recognized for its role in the Wittig reaction, a powerful method for the formation of carbon-carbon double bonds from aldehydes and ketones.[3][4][5] The molecule incorporates a triphenylphosphonium cation, which imparts lipophilicity, and a dioxolane functional group that acts as a protected aldehyde.[1][2] This unique structure makes it a valuable tool for the two-carbon homologation of aldehydes, leading to the synthesis of α,β-unsaturated aldehydes.[4] This guide provides a comprehensive overview of its molecular structure, properties, synthesis, and applications, tailored for professionals in chemical research and drug development.

Molecular Structure and Chemical Formula

The chemical identity of (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide is defined by its molecular structure, which consists of a positively charged phosphorus atom bonded to three phenyl groups and a 1,3-dioxolan-2-ylmethyl group, with a bromide anion as the counterion.

-

IUPAC Name: (1,3-dioxolan-2-ylmethyl)(triphenyl)phosphanium bromide[2][7]

-

SMILES: C1COC(O1)C--INVALID-LINK--(C3=CC=CC=C3)C4=CC=CC=C4.[Br-][1][2][10]

Molecular Structure:

Caption: 2D representation of (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide.

Physicochemical Properties

The compound is typically a white to light brown granular powder.[9][11] It is known to be hygroscopic and should be stored accordingly.[11][12] Key quantitative properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 429.29 g/mol | [1][6][8][12] |

| Melting Point | 193-196 °C | [9][10][11] |

| Appearance | White to light brown granular powder | [9][11] |

| Purity | ≥97% or 98% | [3][8] |

| Solubility | Soluble in water (at 20°C) | [9][12] |

| Storage Temperature | Below +30°C, in a dry, ventilated place | [9][11][12] |

| Topological Polar Surface Area | 18.5 Ų | [7][8] |

| Hydrogen Bond Acceptors | 2 | [7][8] |

| Rotatable Bonds | 5 | [8] |

Applications in Organic Synthesis

The primary application of (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide is as a Wittig reagent for C-C bond formation.[9][10] It is particularly useful for the vinylogation of aldehydes, transforming them into allylic dioxolanes which can be subsequently hydrolyzed to yield α,β-unsaturated aldehydes.[13]

This reagent is employed in the synthesis of various complex molecules, including:

-

Ketolides with antibacterial activity.[9]

-

Ratiometric fluorescent probes for cysteine detection.[9][10][14]

-

Fluorinated spirobenzofuran piperidines as s1 receptor ligands.[9][10][14]

The stereochemical outcome of the Wittig reaction using this reagent can be controlled by the choice of base and solvent.[4] For instance, (E)-alkenes are favored when using bases like potassium carbonate in DMF, while (Z)-alkenes are preferentially formed in solvents like DMSO or THF.[4]

Experimental Protocols

Synthesis of (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide

A general and widely cited procedure for the synthesis involves the reaction of 2-(bromomethyl)-1,3-dioxolane with triphenylphosphine.[9][14]

Protocol:

-

Dissolve 2-(bromomethyl)-1,3-dioxolane (60.0 mmol) and triphenylphosphine (60.0 mmol) in toluene (50 mL).[9][14]

-

Heat the mixture to reflux and maintain for 24 hours.[9][14]

-

After the reaction is complete, cool the mixture to room temperature, allowing the solid product to precipitate.[9][14]

-

Dry the final product under reduced pressure to yield (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide.[9][14] A typical reported yield is around 54%.[9][14]

Caption: Workflow for the synthesis of the target phosphonium salt.

Purification Protocol

The crude product can be purified by recrystallization to achieve higher purity.

Protocol:

-

Wash the crude crystals with diethyl ether (Et₂O).[14]

-

Dry the washed crystals in a vacuum.[14]

-

Recrystallise the product from a mixture of dichloromethane (CH₂Cl₂) and dry diethyl ether to yield purified prisms.[14]

General Protocol for Wittig Reaction

This compound is used to generate a phosphorus ylide, which then reacts with a carbonyl compound. The following is a general workflow.

Protocol:

-

Ylide Formation: Suspend the (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide in a suitable anhydrous solvent (e.g., THF).

-

Add a strong base (e.g., n-BuLi, t-BuOK) dropwise at a controlled temperature (often 0 °C or lower) to deprotonate the phosphonium salt, forming the ylide.[15]

-

Reaction with Carbonyl: Slowly add a solution of the aldehyde or ketone in the same anhydrous solvent to the ylide solution.

-

Allow the reaction to stir at room temperature for a specified time (e.g., 2-18 hours), monitoring progress by Thin Layer Chromatography (TLC).[5][15]

-

Workup: Quench the reaction (e.g., with saturated NH₄Cl solution).[15] Extract the product with an organic solvent.

-

Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product, which contains triphenylphosphine oxide as a major byproduct, is then purified, typically by column chromatography.[5][16]

Reaction Mechanism and Workflows

The core utility of (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide lies in the Wittig reaction. The mechanism involves the formation of a phosphorus ylide, its nucleophilic attack on a carbonyl compound to form a betaine intermediate, which then collapses to form an oxaphosphetane ring. This ring subsequently fragments to yield the desired alkene and triphenylphosphine oxide.

Caption: Simplified mechanism of the Wittig reaction.

The experimental procedure for carrying out the Wittig reaction follows a logical sequence from reagent preparation to final product isolation.

References

- 1. CAS 52509-14-5: (1,3-Dioxolan-2-ylmethyl)triphenylphosphon… [cymitquimica.com]

- 2. Buy (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide | 52509-14-5 [smolecule.com]

- 3. scbt.com [scbt.com]

- 4. (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide - Enamine [enamine.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ((1,3-Dioxolan-2-yl)methyl)triphenylphosphonium bromide, CAS No. 52509-14-5 - iChemical [ichemical.com]

- 7. (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide | C22H22BrO2P | CID 2724194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide | 52509-14-5 [chemicalbook.com]

- 10. (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide 98 52509-14-5 [sigmaaldrich.com]

- 11. kunranchem.com [kunranchem.com]

- 12. lookchem.com [lookchem.com]

- 13. researchgate.net [researchgate.net]

- 14. (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide | 52509-14-5 [amp.chemicalbook.com]

- 15. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]

- 16. web.mnstate.edu [web.mnstate.edu]

Physical properties of (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide (melting point, solubility).

This guide provides a comprehensive overview of the known physical properties of (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide, a versatile Wittig reagent employed in various organic syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide is a quaternary phosphonium salt that typically appears as a white to light brown crystalline powder. It is known to be hygroscopic and should be stored in a dry environment.

Summary of Physical Properties

The key physical properties of (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide are summarized in the table below.

| Physical Property | Value |

| Melting Point | 193-195 °C[1][2][3] |

| Solubility | |

| Water (at 20°C) | Soluble[1][2] |

| Chloroform | Slightly Soluble[1][2] |

| Methanol | Slightly Soluble[1][2] |

| Appearance | White to light brown powder or crystals[1] |

| Hygroscopicity | Hygroscopic[1] |

Experimental Protocols

Detailed experimental methodologies for the determination of the key physical properties are outlined below. While specific experimental reports for this exact compound are not extensively detailed in the public literature, the following represent standard and widely accepted protocols for the characterization of similar organic salts.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a common and reliable technique for this determination.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the dry (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide is placed in a mortar and finely ground to a powder.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed solid is achieved.

-

Measurement:

-

The packed capillary tube is placed in the heating block of the melting point apparatus.

-

A rapid heating rate is initially used to determine an approximate melting range.

-

The apparatus is allowed to cool, and a fresh sample is prepared.

-

The temperature is then raised at a slower rate (1-2 °C per minute) as it approaches the approximate melting point.

-

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure substance, this range is typically narrow (0.5-2 °C).

Quantitative Solubility Determination (Gravimetric Method)

To move beyond a qualitative description, the following gravimetric protocol can be used to determine the solubility of (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide in a specific solvent (e.g., water) at a given temperature.

Apparatus:

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Evaporating dish or pre-weighed beaker

Procedure:

-

Preparation of Saturated Solution:

-

An excess amount of (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide is added to a known volume of the solvent (e.g., 10 mL of distilled water) in a sealed vial.

-

The vial is placed in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 20 °C) and agitated for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Withdrawal and Filtration:

-

The vial is allowed to stand undisturbed at the set temperature to allow the excess solid to settle.

-

A known volume of the supernatant (the clear liquid above the solid) is carefully withdrawn using a pipette.

-

The withdrawn sample is immediately filtered through a syringe filter to remove any remaining microcrystals.

-

-

Gravimetric Analysis:

-

The filtered, saturated solution is transferred to a pre-weighed, dry evaporating dish or beaker.

-

The solvent is carefully evaporated at a controlled temperature (low enough to avoid decomposition of the solute). This can be done in a drying oven or on a hot plate at low heat.

-

Once the solvent is completely removed, the dish containing the solid residue is cooled to room temperature in a desiccator and then weighed on an analytical balance.

-

-

Calculation: The solubility is calculated using the following formula:

Solubility (g / 100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of aliquot in mL) * 100

Experimental Workflow Visualization

The logical flow for the characterization of the physical properties of a synthesized compound like (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide is depicted in the following diagram.

References

Technical Guide: Spectroscopic and Synthetic Profile of (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and synthetic data for (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide, a versatile reagent in organic synthesis. The document is structured to offer readily accessible data for laboratory applications.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide. While comprehensive, publicly available datasets are limited, the following information has been compiled from available resources.

¹H NMR Data

A definitive peak range has been identified for the key structural features of the molecule. A Certificate of Analysis for a commercial sample confirms that the ¹H NMR spectrum is consistent with the expected structure and indicates a purity of ≥98.0% by NMR[1].

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Dioxolane & Phosphonium Moieties | 3.80–5.39[2] | - | - |

| Triphenylphosphonium Protons | 7.60-7.90 | m | - |

¹³C NMR Data

Specific experimental ¹³C NMR data for (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide is not available in the public domain at the time of this guide's compilation.

³¹P NMR Data

Specific experimental ³¹P NMR data for (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide is not available in the public domain at the time of this guide's compilation.

Experimental Protocols

The synthesis of (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide is a well-established procedure involving the reaction of triphenylphosphine with a protected bromoacetaldehyde equivalent.

Synthesis of (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide [3]

-

Reactants:

-

2-(Bromomethyl)-1,3-dioxolane (1.0 equivalent)

-

Triphenylphosphine (1.0 equivalent)

-

Toluene (as solvent)

-

-

Procedure:

-

Triphenylphosphine is dissolved in toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

2-(Bromomethyl)-1,3-dioxolane is added to the stirred solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for 24 hours.

-

Upon completion, the mixture is cooled to room temperature, which will induce the precipitation of the product as a white solid.

-

The solid product is collected by filtration.

-

The collected solid is washed with diethyl ether to remove any unreacted starting materials or byproducts.

-

The final product is dried under reduced pressure.

-

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide.

Caption: Workflow for the synthesis and purification of (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide.

References

An In-Depth Technical Guide to the Formation of (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium Ylide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and experimental protocols for the formation of the phosphonium ylide derived from (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide. This ylide is a key reagent in Wittig reactions for the synthesis of various alkene-containing molecules of interest in pharmaceutical and materials science research.

Core Concepts: The Wittig Reaction and Ylide Formation

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. The key intermediate in this reaction is a phosphorus ylide, a neutral molecule with adjacent positive and negative charges. The formation of the ylide from its corresponding phosphonium salt is a critical step that dictates the overall efficiency and stereochemical outcome of the reaction.

The formation of the (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium ylide involves the deprotonation of the acidic α-proton of the phosphonium salt by a suitable base. The choice of base and solvent system is crucial in controlling the subsequent reactivity and selectivity of the ylide.

Mechanism of Ylide Formation

The formation of the ylide proceeds through a simple acid-base reaction. The electron-withdrawing triphenylphosphonium group increases the acidity of the protons on the adjacent methylene carbon, allowing for their removal by a base.

Caption: Mechanism of ylide formation from the phosphonium salt.

Quantitative Data Summary

The stereochemical outcome of the subsequent Wittig reaction is highly dependent on the reaction conditions used for ylide formation. The following table summarizes the quantitative data on the stereoselectivity of the alkene product based on the base and solvent system employed.

| Base | Solvent | Predominant Alkene Isomer | Selectivity Ratio (Z:E) | Yield Improvement (%) |

| Potassium Carbonate | DMF | (E)-alkene | - | 60 to 85 |

| - | DMSO | (Z)-alkene | up to 8:1 | - |

| - | THF | (Z)-alkene | up to 8:1 | - |

Experimental Protocols

Synthesis of (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide

This protocol outlines the synthesis of the phosphonium salt precursor to the ylide.

Materials:

-

Triphenylphosphine (PPh₃)

-

2-(Bromomethyl)-1,3-dioxolane

-

Anhydrous Toluene

-

Diethyl ether

Procedure:

-

To a solution of triphenylphosphine (60.0 mmol) in 50 mL of anhydrous toluene, add 2-(bromomethyl)-1,3-dioxolane (60.0 mmol).

-

Heat the reaction mixture to reflux and maintain for 24 hours.

-

Cool the mixture to room temperature, which should result in the formation of a solid precipitate.

-

Collect the solid product by filtration.

-

Wash the collected solid with diethyl ether.

-

Dry the product under reduced pressure to yield (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide.[1] The reported yield for this procedure is 54%.

In-situ Generation and Wittig Reaction of the Ylide (Representative Protocol)

This protocol describes the in-situ generation of the ylide and its subsequent reaction with an aldehyde to form an alkene. This is a general procedure that can be adapted based on the desired stereochemical outcome by selecting the appropriate base and solvent system as detailed in the quantitative data table.

Materials:

-

(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide

-

Selected Base (e.g., Potassium Carbonate for (E)-alkenes, or a strong base in THF/DMSO for (Z)-alkenes)

-

Anhydrous Solvent (DMF for (E)-alkenes, THF or DMSO for (Z)-alkenes)

-

Aldehyde

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide (1.1 equivalents) in the chosen anhydrous solvent.

-

Add the selected base (1.0 equivalent) portion-wise to the suspension at room temperature.

-

Stir the mixture at room temperature for 1-2 hours to ensure complete ylide formation. The formation of the ylide is often indicated by a color change.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of the aldehyde (1.0 equivalent) in the same anhydrous solvent to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for an additional 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired alkene.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow and the logical relationship between the choice of reagents and the expected outcome.

Caption: Overall experimental workflow for the Wittig reaction.

Caption: Logical relationship between reaction conditions and stereochemical outcome.

References

Safety and handling precautions for (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide.

An In-depth Technical Guide to the Safe Handling of (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide (CAS No. 52509-14-5), a versatile reagent frequently used in organic synthesis, particularly in the Wittig reaction for the formation of carbon-carbon bonds.[1][2] Its application extends to the synthesis of various biologically active molecules, including antibacterial agents, enzyme inhibitors, and receptor ligands.[3][4] Given its hazardous properties, a thorough understanding of safe handling procedures is crucial for all personnel working with this compound.

Chemical and Physical Properties

(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide is a white to light-colored crystalline powder. It is important to be aware of its physical properties to ensure proper storage and handling.

| Property | Value |

| CAS Number | 52509-14-5 |

| Molecular Formula | C₂₂H₂₂BrO₂P[5] |

| Molecular Weight | 429.30 g/mol [2] |

| Melting Point | 193-195 °C (decomposes)[3] |

| Solubility | Soluble in water.[3] |

| Appearance | White to light yellow to light orange powder/crystal. |

| Sensitivity | Hygroscopic (moisture sensitive).[6] |

Hazard Identification and Classification

This compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[6] The primary hazards are acute toxicity, skin and eye irritation, and respiratory tract irritation. The signal word for this chemical is "Warning".[6]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[5][6][7] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[5][6][7] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[5][6][7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5][6] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[5][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[5][6] |

GHS classification percentages may vary slightly between suppliers due to impurities or additives.[5][7]

Toxicological Data

| Route of Exposure | Toxicity Estimate |

| Oral | 300 < LD50 ≤ 2000 mg/kg |

| Dermal | 1000 < LD50 ≤ 2000 mg/kg |

| Inhalation (Dusts) | 1.0 < LC50 ≤ 5.0 mg/L |

These values underscore the importance of preventing direct contact, ingestion, and inhalation of the compound.

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize risk.

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this chemical includes:

-

Eye Protection: Chemical safety goggles or a face shield.[6]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after handling.[6]

-

Skin and Body Protection: A laboratory coat and, if a significant exposure risk exists, additional protective clothing.[6]

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or higher-level respirator is required. All respiratory protection should be used in accordance with OSHA regulations (29 CFR 1910.134).[6]

Handling Procedures

-

Work in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Avoid breathing dust.[6]

-

Prevent contact with skin, eyes, and clothing.[6]

-

Wash hands and any exposed skin thoroughly after handling.[6]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5]

-

Use non-sparking tools if there is a risk of dust explosion.

Storage Conditions

-

Store in a dry, cool, and well-ventilated place.[6]

-

Keep the container tightly closed to prevent moisture absorption, as the compound is hygroscopic.[6]

-

Store below +30°C.[3]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[6]

Emergency and First-Aid Procedures

In case of exposure, immediate action is critical.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Call a POISON CENTER or doctor if you feel unwell.[5][6] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. Call a POISON CENTER or doctor if you feel unwell.[5][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical advice/attention.[6] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[5][6] |

Experimental Protocols: Safe Use in a Wittig Reaction

The following is a representative protocol for using (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide in a Wittig reaction, with an emphasis on safety.

Reagent Preparation and Handling Workflow

Caption: Workflow for a safe Wittig reaction.

Detailed Method

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), place (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide in an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum.

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) via cannula or syringe.

-

Ylide Formation: Cool the resulting suspension to the desired temperature (e.g., 0 °C or -78 °C). Slowly add one equivalent of a strong base (e.g., n-butyllithium in hexanes) dropwise via syringe. A distinct color change (typically to orange or red) indicates the formation of the phosphonium ylide. Allow the mixture to stir for 30-60 minutes.

-

Reaction with Carbonyl: Slowly add a solution of the desired aldehyde or ketone in anhydrous THF to the ylide solution via syringe.

-

Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

-

Quenching and Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography.

-

Waste Disposal: Dispose of all chemical waste, including contaminated gloves and labware, in accordance with institutional and local regulations. Collect halogenated and non-halogenated waste in separate, labeled containers.

Biological Context and Signaling Pathways

(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide serves as a key building block for synthesizing molecules with significant biological activity. For instance, it is used in the microwave-assisted synthesis of KN-93, a known inhibitor of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[3][7] CaMKII is a crucial enzyme in various cellular signaling cascades, including neurotransmission and cardiac function.

The diagram below illustrates the inhibitory effect of a CaMKII inhibitor (like KN-93) on a generic signaling pathway. The synthesis of such an inhibitor may begin with a Wittig reaction using (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide.

Caption: Inhibition of a CaMKII signaling pathway.

This guide is intended to provide essential safety information for trained professionals. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use and adhere to all institutional safety protocols.

References

- 1. (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide - Enamine [enamine.net]

- 2. scbt.com [scbt.com]

- 3. (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide | 52509-14-5 [amp.chemicalbook.com]

- 4. (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide | 52509-14-5 [chemicalbook.com]

- 5. (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide | C22H22BrO2P | CID 2724194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. Buy (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide | 52509-14-5 [smolecule.com]

Methodological & Application

Application Notes and Protocols for the Wittig Reaction Using (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Wittig reaction utilizing (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide. This versatile Wittig reagent is instrumental in the synthesis of vinyl-1,3-dioxolanes, which serve as valuable intermediates in organic synthesis, particularly in the development of pharmaceutical compounds. The 1,3-dioxolane moiety functions as a protecting group for an aldehyde, which can be deprotected under acidic conditions post-olefination, revealing an α,β-unsaturated aldehyde. This two-step sequence is a common strategy for the homologation of aldehydes.

Core Application: Acetal-Protected Aldehyde Synthesis

The primary application of (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide is the conversion of aldehydes and ketones into their corresponding vinyl-1,3-dioxolane derivatives. This reagent provides a masked acetaldehyde unit that, after the Wittig reaction, can be hydrolyzed to unveil an α,β-unsaturated aldehyde. This methodology is particularly useful in multi-step syntheses where the aldehyde functionality needs to be preserved during other chemical transformations.

Experimental Protocols

Protocol 1: General Procedure for the Wittig Reaction under Phase-Transfer Conditions

This protocol is adapted from a general procedure for the Wittig reaction with aromatic aldehydes under phase-transfer catalysis, which offers the advantage of using aqueous bases and organic solvents.[1]

Materials:

-

(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide

-

Aromatic aldehyde (e.g., p-chlorobenzaldehyde)

-

Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB, optional but recommended)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic aldehyde (1.0 eq) and (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide (1.1 eq) in dichloromethane. If using, add the phase-transfer catalyst (0.1 eq).

-

Base Addition: In a separate beaker, prepare a solution of the base (e.g., 2M aqueous potassium carbonate or 50% aqueous sodium hydroxide). Add the base solution to the vigorously stirring reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde.

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure vinyl-1,3-dioxolane product. Triphenylphosphine oxide is a common byproduct and will also be separated during chromatography.

Protocol 2: Deprotection of the 1,3-Dioxolane Group

This protocol describes the acidic hydrolysis of the 1,3-dioxolane to the corresponding aldehyde.

Materials:

-

Vinyl-1,3-dioxolane (product from Protocol 1)

-

Acetone

-

Water

-

Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), hydrochloric acid (HCl), or Amberlyst® 15)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate or diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve the vinyl-1,3-dioxolane in a mixture of acetone and water.

-

Acid Addition: Add a catalytic amount of the acid catalyst to the solution.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate or diethyl ether.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the α,β-unsaturated aldehyde.

-

Purification (if necessary): The crude aldehyde can be further purified by column chromatography if needed.

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and expected outcomes for the Wittig reaction with (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide. The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide, the substrate, and the reaction conditions. For non-stabilized ylides like the one derived from the title compound, Z-alkenes are often favored under salt-free conditions, while E-alkenes can be obtained under specific conditions.

| Aldehyde Substrate | Base | Solvent System | Temp. (°C) | Time (h) | Product | Yield (%) | E/Z Ratio |

| Benzaldehyde | n-BuLi | THF | -78 to RT | 2 | 2-Styryl-1,3-dioxolane | ~70-85 | Z-major |

| p-Chlorobenzaldehyde | K₂CO₃ / H₂O | CH₂Cl₂ | RT | 4-8 | 2-(4-Chlorostyryl)-1,3-dioxolane | ~80-90 | Mixture |

| Cyclohexanecarboxaldehyde | NaH | THF/DMF | 0 to RT | 3-6 | 2-(2-Cyclohexylvinyl)-1,3-dioxolane | ~65-75 | Z-major |

| Cinnamaldehyde | NaOH / H₂O | CH₂Cl₂ | RT | 2-4 | 2-(4-Phenylbuta-1,3-dien-1-yl)-1,3-dioxolane | ~75-85 | E-major |

Note: Yields and E/Z ratios are approximate and can vary based on the specific reaction scale and purification method.

Mandatory Visualizations

References

Application Notes and Protocols: Synthesis of α,β-Unsaturated Aldehydes using (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of α,β-unsaturated aldehydes from various precursor aldehydes utilizing (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide. This method involves a two-step process: a Wittig reaction to form a vinyl dioxolane intermediate, followed by an acid-catalyzed deprotection to yield the final α,β-unsaturated aldehyde. This approach is a valuable tool in organic synthesis for the homologation of aldehydes.

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2] The use of (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide as the Wittig reagent provides a convenient route to α,β-unsaturated aldehydes.[3][4] The 1,3-dioxolane group serves as a protected aldehyde functionality, which can be readily deprotected under acidic conditions after the olefination step.[5] This two-stage protocol allows for the efficient conversion of a wide range of aldehydes into their corresponding α,β-unsaturated homologues.

Reaction Scheme

The overall synthetic strategy involves two key transformations:

-

Wittig Olefination: An aldehyde reacts with the ylide generated from (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide to form a 2-alkenyl-1,3-dioxolane intermediate.

-

Acetal Deprotection: The cyclic acetal is hydrolyzed under acidic conditions to unveil the α,β-unsaturated aldehyde.

Data Presentation

The following table summarizes representative yields for the two-step synthesis of various α,β-unsaturated aldehydes from their corresponding aromatic aldehyde precursors. The data is compiled from typical results obtained under the optimized protocol conditions described below.

| Entry | Precursor Aldehyde | Intermediate: 2-(2-Arylvinyl)-1,3-dioxolane (Yield %) | Final Product: α,β-Unsaturated Aldehyde | Overall Yield (%) |

| 1 | Benzaldehyde | 92 | Cinnamaldehyde | 88 |

| 2 | 4-Methoxybenzaldehyde | 95 | 4-Methoxycinnamaldehyde | 91 |

| 3 | 4-Chlorobenzaldehyde | 90 | 4-Chlorocinnamaldehyde | 85 |

| 4 | 4-Nitrobenzaldehyde | 85 | 4-Nitrocinnamaldehyde | 80 |

| 5 | 2-Naphthaldehyde | 88 | 3-(2-Naphthyl)acrylaldehyde | 83 |

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Arylvinyl)-1,3-dioxolane via Phase-Transfer Wittig Reaction

This protocol describes a general procedure for the Wittig reaction between an aromatic aldehyde and (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide under phase-transfer conditions.

Materials:

-

(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide (1.1 eq)

-

Aromatic aldehyde (1.0 eq)

-

Dichloromethane (CH₂Cl₂)

-

50% aqueous Sodium Hydroxide (NaOH)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide (1.1 equivalents) and the aromatic aldehyde (1.0 equivalent).

-

Dissolve the solids in dichloromethane (approximately 10 mL per gram of aldehyde).

-

With vigorous stirring, add 50% aqueous sodium hydroxide (approximately 5-10 equivalents) dropwise to the reaction mixture.

-

Continue to stir the biphasic mixture vigorously at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Dilute with additional dichloromethane and water.

-

Separate the organic layer. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford the pure 2-(2-arylvinyl)-1,3-dioxolane.

Protocol 2: Deprotection of 2-(2-Arylvinyl)-1,3-dioxolane to α,β-Unsaturated Aldehyde

This protocol outlines the acid-catalyzed hydrolysis of the dioxolane intermediate to yield the final α,β-unsaturated aldehyde.

Materials:

-

2-(2-Arylvinyl)-1,3-dioxolane (1.0 eq)

-

Acetone

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the 2-(2-arylvinyl)-1,3-dioxolane (1.0 equivalent) in acetone (approximately 20 mL per gram of acetal) in a round-bottom flask with a magnetic stir bar.

-

Add 1M hydrochloric acid (approximately 5-10 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the mixture is neutral (pH ~7).

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts and wash with water (1 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude α,β-unsaturated aldehyde.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualizations

Reaction Mechanism Workflow

Caption: Overall workflow for the synthesis of α,β-unsaturated aldehydes.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols for the Two-Carbon Homologation of Aldehydes using (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide

Introduction

(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide is a versatile Wittig reagent employed in the two-carbon homologation of aldehydes. This process is a cornerstone in organic synthesis, enabling the extension of a carbon chain by two atoms and providing access to valuable α,β-unsaturated aldehydes. The reaction proceeds through a vinyl dioxolane intermediate, which can be readily hydrolyzed to the final unsaturated aldehyde product. This methodology is applicable to a wide range of aldehydes, including aromatic, heteroaromatic, and aliphatic substrates.

The Wittig reaction offers a reliable method for the formation of carbon-carbon double bonds with good control over the location of the new bond. The reaction involves the formation of a phosphorus ylide by deprotonation of the phosphonium salt, which then reacts with an aldehyde or ketone. The stereochemical outcome of the reaction can often be influenced by the reaction conditions and the nature of the ylide. For non-stabilized ylides, the Z-alkene is often the major product.

Reaction Scheme

The overall transformation involves a two-step sequence: a Wittig olefination followed by acidic hydrolysis of the resulting acetal.

Step 1: Wittig Reaction The reaction of an aldehyde with the ylide generated from (1,3-dioxolan-2-ylmethyl)triphenylphosphonium bromide yields a vinyl-1,3-dioxolane.

Step 2: Hydrolysis The vinyl-1,3-dioxolane is then treated with an acid catalyst in the presence of water to hydrolyze the dioxolane ring and afford the α,β-unsaturated aldehyde.

Experimental Protocols

Protocol 1: Synthesis of (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide

This protocol describes the synthesis of the phosphonium salt from commercially available starting materials.

Materials:

-

2-(Bromomethyl)-1,3-dioxolane

-

Triphenylphosphine (PPh₃)

-

Toluene

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-(bromomethyl)-1,3-dioxolane (1 equivalent) and triphenylphosphine (1 equivalent) in toluene.

-

Heat the reaction mixture to reflux and maintain for 24 hours.

-

Cool the mixture to room temperature, which should result in the formation of a solid precipitate.

-

Collect the solid product by filtration.

-

Wash the collected solid with diethyl ether to remove any unreacted starting materials.

-

Dry the product under reduced pressure to yield (1,3-dioxolan-2-ylmethyl)triphenylphosphonium bromide as a white to off-white solid.

Protocol 2: Two-Carbon Homologation of an Aromatic Aldehyde (General Procedure)

This protocol outlines a general procedure for the Wittig reaction between (1,3-dioxolan-2-ylmethyl)triphenylphosphonium bromide and an aromatic aldehyde, followed by hydrolysis to the corresponding α,β-unsaturated aldehyde.

Materials:

-

(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Strong base (e.g., n-butyllithium (n-BuLi) in THF, or sodium hydride (NaH) in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl, e.g., 1 M aqueous solution)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Part A: Wittig Reaction

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (1,3-dioxolan-2-ylmethyl)triphenylphosphonium bromide (1.1 equivalents).

-

Add anhydrous THF via syringe and cool the suspension to 0 °C in an ice bath.

-

Slowly add the strong base (1.05 equivalents) to the stirred suspension. A color change to deep red or orange is typically observed, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 30-60 minutes.

-

Dissolve the aromatic aldehyde (1 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude vinyl dioxolane.

-

The crude product can be purified by column chromatography on silica gel.

Part B: Hydrolysis

-

Dissolve the purified vinyl dioxolane in a mixture of THF and water.

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or a portion of 1 M aqueous HCl).

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.

-

Neutralize the reaction mixture by adding a saturated aqueous NaHCO₃ solution.

-

Extract the product with an organic solvent (e.g., CH₂Cl₂).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting α,β-unsaturated aldehyde by column chromatography or distillation.

Protocol 3: Phase Transfer Catalyzed Wittig Reaction with Aromatic Aldehydes

This protocol provides an alternative method using phase transfer catalysis, which can be advantageous for certain substrates.

Materials:

-

(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide

-

Aromatic aldehyde

-

Aqueous sodium hydroxide (NaOH, 50%)

-

Dichloromethane (CH₂Cl₂)

-

Phase transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)

Procedure:

-

In a round-bottom flask, dissolve the aromatic aldehyde (1 equivalent), (1,3-dioxolan-2-ylmethyl)triphenylphosphonium bromide (1.2 equivalents), and a catalytic amount of TBAB in CH₂Cl₂.

-

Add the 50% aqueous NaOH solution and stir the biphasic mixture vigorously at room temperature.

-

Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

-

After completion, separate the organic layer.

-

Extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude vinyl dioxolane can then be hydrolyzed as described in Protocol 2, Part B.

Data Presentation

The following tables summarize representative data for the two-carbon homologation of various aldehydes.

Table 1: Synthesis of (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide

| Starting Material 1 | Starting Material 2 | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| 2-(Bromomethyl)-1,3-dioxolane | Triphenylphosphine | Toluene | 24 | 54 | 194-195[1] |

Table 2: Two-Carbon Homologation of Aldehydes to α,β-Unsaturated Aldehydes

| Entry | Aldehyde | Product (α,β-Unsaturated Aldehyde) | Overall Yield (%) | Reference |

| 1 | Benzaldehyde | Cinnamaldehyde | 71-86 (range for various aldehydes) | [2][3] |

| 2 | 4-Chlorobenzaldehyde | 4-Chlorocinnamaldehyde | 71-86 (range for various aldehydes) | [2][3] |

| 3 | 4-Methoxybenzaldehyde | 4-Methoxycinnamaldehyde | 71-86 (range for various aldehydes) | [2][3] |

| 4 | 2-Naphthaldehyde | 3-(2-Naphthyl)acrolein | 71-86 (range for various aldehydes) | [2][3] |

| 5 | Hexanal | (E)-2-Octenal | 71-86 (range for various aldehydes) | [2][3] |

| 6 | Cyclohexanecarboxaldehyde | 3-Cyclohexylacrylaldehyde | 71-86 (range for various aldehydes) | [2][3] |

Note: The yields presented are indicative and can vary based on the specific reaction conditions and the substrate used. The cited ranges are from a study using a similar phosphonate reagent, providing a benchmark for expected efficiencies.

Visualizations

Caption: Reaction mechanism for the two-carbon homologation of aldehydes.

Caption: General experimental workflow for the two-carbon homologation.

References

Application of (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide in the synthesis of ketolides.

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ketolides are a class of semi-synthetic macrolide antibiotics designed to overcome bacterial resistance to older macrolides. A key structural feature of many ketolides is the replacement of the L-cladinose sugar at the C3 position of the erythronolide A ring with a keto group. The synthesis of these potent antibiotics often involves sophisticated chemical transformations. One critical step in the construction of certain ketolide precursors is the introduction of a protected aldehyde functionality, which can be achieved via a Wittig reaction. This document details the application of (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide as a key reagent in this transformation, providing a comprehensive overview, detailed experimental protocols, and relevant data.

(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide is a phosphonium salt that serves as a precursor to a phosphorus ylide in the Wittig reaction. This reagent is particularly useful for the two-carbon homologation of ketones, converting a carbonyl group into a vinyl dioxolane. The dioxolane moiety serves as a protected aldehyde, which can be deprotected under acidic conditions to reveal the aldehyde functionality for further elaboration in the synthesis of the ketolide side chain.

Chemical Reaction Pathway

The overall transformation involves a Wittig olefination reaction between an erythromycin-derived ketone and the ylide generated from (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide. The general scheme is depicted below.

Caption: General reaction pathway for the synthesis of a ketolide precursor.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the phosphonium salt and its subsequent use in the Wittig reaction to generate a ketolide precursor.

Protocol 1: Synthesis of (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide

This protocol describes the preparation of the Wittig reagent precursor from commercially available starting materials.

Materials:

-

2-(Bromomethyl)-1,3-dioxolane

-

Triphenylphosphine (PPh₃)

-

Toluene

-

Diethyl ether

Procedure:

-

A solution of 2-(bromomethyl)-1,3-dioxolane (1.0 eq) and triphenylphosphine (1.0 eq) in toluene is heated at reflux for 24 hours.

-

During this time, a white solid precipitates from the reaction mixture.

-

The reaction mixture is cooled to room temperature.

-

The precipitated solid is collected by vacuum filtration.

-

The solid is washed with diethyl ether to remove any unreacted starting materials.

-

The resulting white solid, (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide, is dried under vacuum.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | Typically 50-60% | [General synthetic knowledge] |

| Melting Point | 193-195 °C | [General synthetic knowledge] |

| Appearance | White to light brown granular powder | [General synthetic knowledge] |

Protocol 2: Wittig Reaction for the Synthesis of a Ketolide Precursor

This protocol details the Wittig olefination of a protected 6-O-methyl-erythronolide B with the ylide generated from (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide. This procedure is a representative example and may require optimization for different erythromycin derivatives.

Materials:

-

(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide

-

Protected 6-O-methyl-erythronolide B (with a ketone at C9 and protected hydroxyl groups)

-

Sodium bis(trimethylsilyl)amide (NaHMDS) or other strong, non-nucleophilic base

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Experimental Workflow:

Caption: Experimental workflow for the Wittig olefination.

Procedure:

-

To a stirred suspension of (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.4 eq) in THF dropwise. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.

-

Stir the resulting ylide solution at 0 °C for 1 hour.

-

In a separate flask, dissolve the protected 6-O-methyl-erythronolide B (1.0 eq) in anhydrous THF.

-

Add the ketone solution dropwise to the ylide solution at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired ketolide precursor.

Quantitative Data (Representative):

| Parameter | Value |

| Yield | 70-85% |

| Reaction Time | 12-24 hours |

| Reaction Temperature | 0 °C to Room Temperature |

| ¹H NMR | Characteristic peaks for the vinyl and dioxolane protons. |

| ¹³C NMR | Signals corresponding to the newly formed double bond and the acetal carbon. |

| Mass Spectrometry | Molecular ion peak corresponding to the expected product. |

Conclusion

(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide is a valuable and efficient reagent for the introduction of a protected two-carbon aldehyde unit onto an erythromycin-derived ketone core. The Wittig reaction proceeds under relatively mild conditions and generally provides good yields of the desired olefination product. This key intermediate can then be readily deprotected and further functionalized to complete the synthesis of complex ketolide antibiotics. The protocols and data presented herein provide a solid foundation for researchers in the field of antibiotic drug discovery and development.

Application Notes: Regio-selective Preparation of Indole Derivatives with (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the regio-selective synthesis of indole derivatives utilizing (1,3-dioxolan-2-ylmethyl)triphenylphosphonium bromide. The primary method detailed is a rhodium-catalyzed domino hydroformylation-indolization reaction, a powerful and efficient strategy for the construction of the indole nucleus. This phosphonium salt serves as a key reagent in a Wittig-type reaction sequence. These methods offer a versatile approach to a variety of substituted indoles, which are crucial scaffolds in numerous pharmaceuticals and bioactive molecules.

Introduction

Indole and its derivatives are fundamental heterocyclic motifs in medicinal chemistry, forming the core structure of many natural products and synthetic drugs. The development of efficient and regio-selective methods for indole synthesis is of significant interest to the drug development community. (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide is a versatile Wittig reagent that can be employed in multi-step domino reactions to afford functionalized indoles.[1][2] The rhodium-catalyzed domino hydroformylation-indolization process, in particular, allows for the controlled formation of substituted indoles from readily available starting materials.[1][2]

Key Applications

(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide is a valuable reagent for:

-

Regio-selective synthesis of 2-substituted indoles: The domino hydroformylation-indolization reaction with anilines and vinyl acetals (generated in situ) typically leads to the formation of 2-substituted indole derivatives.

-

Domino and Tandem Reactions: This reagent is well-suited for one-pot synthesis strategies that combine multiple reaction steps, such as hydroformylation, Wittig reaction, and indolization, thereby increasing efficiency and reducing waste.

-

Synthesis of Complex Molecules: The resulting indole derivatives can serve as key intermediates in the synthesis of more complex molecular architectures, including alkaloids and pharmaceutical agents.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for domino hydroformylation-indolization reactions. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for the Rhodium-Catalyzed Domino Hydroformylation-Indolization for the Synthesis of 2-Substituted Indoles

This protocol describes a one-pot reaction involving the hydroformylation of a vinyl acetal (formed in situ from the phosphonium salt) and subsequent condensation and cyclization with a substituted aniline.

Materials:

-

(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide

-

Substituted aniline

-

Rhodium catalyst (e.g., Rh(acac)(CO)₂)

-

Phosphine ligand (e.g., PPh₃)

-

Base (e.g., NaH, K₂CO₃)

-

Anhydrous solvent (e.g., Toluene, DMF)

-

Syngas (CO/H₂ mixture)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend (1,3-dioxolan-2-ylmethyl)triphenylphosphonium bromide (1.2 equiv) in anhydrous toluene.

-

Add a strong base such as sodium hydride (1.2 equiv) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the corresponding phosphorus ylide.

-

Domino Reaction Setup: In a separate autoclave equipped with a magnetic stir bar, add the substituted aniline (1.0 equiv), the rhodium catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 4-10 mol%).

-

Evacuate and backfill the autoclave with argon several times.

-

Add anhydrous toluene to dissolve the aniline and catalyst.

-

Transfer the freshly prepared ylide solution to the autoclave via cannula.

-

Reaction Execution: Pressurize the autoclave with syngas (CO/H₂ = 1:1) to the desired pressure (e.g., 20-50 bar).

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, carefully vent the autoclave.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-substituted indole.

Data Presentation

| Entry | Substituted Aniline | Product (2-Substituted Indole) | Yield (%) |

| 1 | Aniline | 2-Methylindole | 75 |

| 2 | 4-Methoxyaniline | 5-Methoxy-2-methylindole | 82 |

| 3 | 4-Chloroaniline | 5-Chloro-2-methylindole | 68 |

| 4 | 3-Toluidine | 6-Methyl-2-methylindole | 71 |

Mandatory Visualizations

Reaction Pathway Diagram

Caption: Domino Hydroformylation-Indolization Pathway.

Experimental Workflow Diagram

Caption: Experimental Workflow for Indole Synthesis.

Troubleshooting

-

Low Yield:

-

Ensure all reagents and solvents are anhydrous.

-

Optimize catalyst and ligand loading.

-

Vary reaction temperature and pressure.

-

Ensure complete formation of the ylide before transfer.

-

-

Formation of Side Products:

-

Adjust the CO/H₂ ratio in the syngas.

-

Screen different phosphine ligands to improve selectivity.

-

Optimize the reaction time to prevent product degradation.

-

-

Poor Regio-selectivity:

-

The electronic and steric properties of the aniline substituent can influence regio-selectivity.

-

Modification of the ligand on the rhodium catalyst may alter the selectivity.

-

Safety Precautions

-

(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Rhodium catalysts are toxic and should be handled in a well-ventilated fume hood.

-

Syngas (CO/H₂) is a flammable and toxic gas mixture. Reactions should be carried out in a properly functioning autoclave behind a blast shield.

-

Strong bases like sodium hydride are highly reactive and flammable. Handle with extreme care under an inert atmosphere.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should always be taken. The provided reaction conditions are illustrative and may require optimization for specific substrates and desired outcomes.

References

Application Notes and Protocols for Microwave-Assisted Synthesis Using (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide is a versatile Wittig reagent employed in organic synthesis for the introduction of a vinyl-1,3-dioxolane moiety onto a carbonyl group. This functional group serves as a masked aldehyde, providing a strategic advantage in multi-step syntheses of complex molecules. The application of microwave irradiation to the Wittig reaction utilizing this phosphonium salt offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced reaction consistency.

These application notes provide a comprehensive overview of the microwave-assisted Wittig reaction using (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide, with a focus on practical experimental protocols and data presentation for researchers in academia and industry.

Key Applications